Beclometasone 21-propionate Exhibits Zero Glucocorticoid Receptor Binding Affinity vs. 13x Dexamethasone Potency for 17-propionate
Beclometasone 21-propionate (21-BMP) is distinguished from its regioisomer, beclomethasone 17-propionate (17-BMP), by its complete lack of glucocorticoid receptor binding. In a direct comparative study, 21-BMP exhibited no detectable binding affinity to the glucocorticoid receptor. In stark contrast, 17-BMP demonstrated a binding affinity approximately 13 times greater than that of the potent glucocorticoid dexamethasone (Dexa) [1]. The parent prodrug, beclomethasone dipropionate (BDP), bound with about half the affinity of Dexa [1].
| Evidence Dimension | Relative glucocorticoid receptor binding affinity |
|---|---|
| Target Compound Data | No binding affinity (0x Dexa) |
| Comparator Or Baseline | Beclomethasone 17-monopropionate (17-BMP): approx. 13x Dexa; Beclomethasone dipropionate (BDP): approx. 0.5x Dexa; Dexamethasone (Dexa): reference |
| Quantified Difference | 21-BMP is inactive (0x potency) compared to 17-BMP which is 13x more potent than Dexa. |
| Conditions | In vitro glucocorticoid receptor binding assay. Specific source (e.g., human lung cytosol) not detailed for this specific data point but referenced from same study [1]. |
Why This Matters
This quantitative inactivity confirms 21-BMP as the inactive metabolite, making it essential for research on BDP activation pathways and for use as a negative control, whereas 17-BMP is the active principle.
- [1] Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394. DOI: 10.1002/bdd.2510110503. View Source
